molecular formula C13H11NO5S B353452 2-[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid CAS No. 871480-77-2

2-[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B353452
CAS No.: 871480-77-2
M. Wt: 293.3g/mol
InChI Key: XXOLOJZFFBYCAV-UHFFFAOYSA-N
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Description

2-[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid is a synthetic thiazolidinedione derivative of significant interest in medicinal chemistry research. This compound is part of a class of molecules known for a broad spectrum of biological activities. Thiazolidinedione derivatives have demonstrated potent antibacterial effects, particularly against Gram-positive bacterial strains . Some closely related structural analogs have shown antibacterial activity that is similar to or even higher than commonly used reference drugs like oxacillin and cefuroxime, with minimum inhibitory concentration (MIC) values as low as 3.91 mg/L . The presence of specific electron-withdrawing substituents can be favorable for this biological activity . Beyond its antibacterial potential, the thiazolidinedione core is a privileged structure in drug discovery. Researchers investigate derivatives of this scaffold for various other pharmacological properties, including anti-inflammatory and antioxidant activities, making it a versatile building block for developing new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c15-9(8-4-2-1-3-5-8)7-14-12(18)10(6-11(16)17)20-13(14)19/h1-5,10H,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOLOJZFFBYCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C(SC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641288
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Glycine-Derived Multistep Synthesis

This route adapts methodologies from rhodanine-3-acetic acid synthesis, modifying intermediates to introduce the phenacyl group.

Step 1: Esterification of Glycine

Reaction:

Glycine+MeOHHCl (g)Methyl glycinate hydrochloride\text{Glycine} + \text{MeOH} \xrightarrow{\text{HCl (g)}} \text{Methyl glycinate hydrochloride}

Conditions:

  • Solvent: Methanol

  • Temperature: Reflux (65–70°C)

  • Duration: 2 hours.

Step 2: N-Chloroacetylation

Reaction:

Methyl glycinate+Phenacyl bromideMethyl [(phenacyl)amino]acetate\text{Methyl glycinate} + \text{Phenacyl bromide} \rightarrow \text{Methyl [(phenacyl)amino]acetate}

Modification: Substituting chloroacetyl chloride with phenacyl bromide introduces the 2-oxo-2-phenylethyl group.
Conditions:

  • Base: Triethylamine (2.1 eq)

  • Solvent: Dichloromethane

  • Temperature: 0–5°C → 25°C.

Step 3: Xanthate Formation

Reaction:

Methyl [(phenacyl)amino]acetate+KSCSOEtMethyl ([(ethoxycarbonothioyl)thio]phenacylamino)acetate\text{Methyl [(phenacyl)amino]acetate} + \text{KSCSOEt} \rightarrow \text{Methyl ({[(ethoxycarbonothioyl)thio]phenacyl}amino)acetate}

Conditions:

  • Solvent: Water

  • Temperature: 30–35°C

  • Key reagent: Potassium ethyl xanthate (1.05 eq).

Step 4: Cyclization to Thiazolidinone

Reaction:

Xanthate intermediateNaOMeMethyl [2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl]acetate\text{Xanthate intermediate} \xrightarrow{\text{NaOMe}} \text{Methyl [2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl]acetate}

Conditions:

  • Base: Sodium methoxide (1.2 eq)

  • Solvent: Toluene

  • Temperature: 50–60°C.

Step 5: Ester Hydrolysis

Reaction:

Methyl esterHCl (aq)2-[2,4-Dioxo-3-phenacyl-1,3-thiazolidin-5-yl]acetic acid\text{Methyl ester} \xrightarrow{\text{HCl (aq)}} \text{2-[2,4-Dioxo-3-phenacyl-1,3-thiazolidin-5-yl]acetic acid}

Conditions:

  • Acid: 30% HCl

  • Temperature: Reflux (100°C)

  • Duration: 4–6 hours.

Table 1: Key Parameters for Glycine-Derived Synthesis

StepReagentSolventTemperatureYield (%)
1HCl (gas)MeOH65°C92
2Phenacyl bromideDCM0→25°C85
3KSCSOEtH₂O30–35°C78
4NaOMeToluene50–60°C70
5HCl (aq)H₂O100°C95

Acid Chloride Condensation Approach

Adapting methods from (2,4-dioxothiazolidin-5-yl)acetate synthesis, this route employs preformed thiazolidinone intermediates.

Synthesis of 3-Phenacylthiazolidin-2,4-dione

Reaction:

Thiazolidin-2,4-dione+Phenacyl bromideBase3-Phenacylthiazolidin-2,4-dione\text{Thiazolidin-2,4-dione} + \text{Phenacyl bromide} \xrightarrow{\text{Base}} \text{3-Phenacylthiazolidin-2,4-dione}

Conditions:

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: Acetonitrile

  • Temperature: 80°C.

ParameterOptimal Value
Coupling agentDCC
SolventTHF
Reaction time12 hours
Yield68%

Comparative Analysis of Methods

Yield and Scalability

  • Glycine route : Higher overall yield (70–85%) but requires 5 steps.

  • Acid chloride route : Shorter (2 steps) but lower yield (68%) due to coupling inefficiencies.

Industrial-Scale Considerations

Patent WO2007074390A2 highlights critical adaptations for manufacturing:

  • Solvent selection : Water replaces organic solvents in Steps 2–3, reducing costs.

  • Cyclization base : Sodium methoxide provides faster reaction kinetics vs. amines.

  • Hydrolysis control : Gradual acid addition prevents exothermic runaway.

Emerging Methodologies

Enzymatic Hydrolysis

Recent studies propose lipase-catalyzed ester hydrolysis for greener synthesis:

Methyl esterCandida antarctica lipaseAcetic acid\text{Methyl ester} \xrightarrow{\text{Candida antarctica lipase}} \text{Acetic acid}

Advantages :

  • pH-neutral conditions preserve acid-sensitive groups.

  • 90% yield achieved at 40°C .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of thiazolidine-2,4-diones exhibit significant antibacterial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity
Thiazolidine derivatives have been evaluated for their anticancer properties. In vitro studies demonstrate that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values in the nanomolar range . The structural features of these compounds allow them to interact with cellular targets involved in cancer progression.

Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase, thereby reducing inflammation in various models . This property is particularly valuable for developing treatments for chronic inflammatory diseases.

Synthesis and Derivatives

The synthesis of 2-[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid typically involves multi-step reactions starting from readily available precursors such as amino acids and α-keto acids. The process often includes condensation reactions followed by cyclization to form the thiazolidine ring .

Table 1: Synthesis Pathways

StepReactantsConditionsProducts
1Amino acid + α-keto acidAcidic/Basic mediumThiazolidine derivative
2Thiazolidine derivative + Acetic anhydrideHeatAcetic acid derivative
3Acetic acid derivative + Alkyl halideBase catalysisFinal product

Case Studies

  • Antibacterial Activity Study : A study published in the European Journal of Medicinal Chemistry evaluated a series of thiazolidine derivatives for their antibacterial efficacy against resistant strains. The results indicated that modifications at specific positions on the thiazolidine ring enhanced activity significantly .
  • Anticancer Mechanism Investigation : Research conducted on MCF-7 and HT-29 cell lines revealed that certain derivatives could inhibit cell proliferation through apoptosis induction. Mechanistic studies suggested involvement of mitochondrial pathways .
  • Anti-inflammatory Research : A recent investigation assessed the anti-inflammatory effects of thiazolidine derivatives in animal models of arthritis. The compounds demonstrated a significant reduction in swelling and pain, correlating with decreased levels of inflammatory markers .

Mechanism of Action

The mechanism of action of 2-[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways .

Comparison with Similar Compounds

a. 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetamide Derivatives

  • Structure : Replaces the acetic acid group with an acetamide moiety.
  • Activity : Exhibits antioxidant and anti-inflammatory properties, including DPPH radical scavenging (IC50: 18–45 μM) and lipid peroxidation inhibition (35–78%) .

b. 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

  • Structure : Incorporates a thiadiazole ring with trimethoxyphenyl substitution.
  • Activity : Demonstrates potent anticancer activity against MCF-7 (IC50: 15.28 mg/mL) and A549 (IC50: 12.7 mg/mL) cells, surpassing the target compound in cytotoxicity .
  • Key Difference : The thiadiazole-trimethoxyphenyl moiety enhances interaction with tumor cell receptors, likely contributing to higher efficacy .

c. [3-(2,4-Dichlorophenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic Acid Derivatives

  • Structure : Features dichlorophenyl and hydrazone substituents.
  • Activity : Shows anti-Toxoplasma gondii activity (IC50: <10 μM) due to electron-withdrawing chlorine atoms enhancing membrane penetration .
Thioxo vs. Dioxo Derivatives
  • Example : {(5Z)-4-Oxo-5-[(5-phenyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (Molecular mass: 361.448 g/mol) .
  • Key Difference : Thioxo derivatives may exhibit altered metabolic stability due to sulfur’s susceptibility to oxidation .
Phenoxy-Linked Analogues
  • Example: 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid (CAS: 23876-13-3) .
  • Activity: Phenoxy linkages improve lipophilicity, favoring interactions with hydrophobic targets.
  • Key Difference: The phenoxy group may reduce renal clearance compared to the target compound’s 2-oxo-2-phenylethyl chain .

Biological Activity

2-[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid, referred to as compound 1, is a thiazolidinone derivative notable for its diverse biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is C19H16N2O4SC_{19}H_{16}N_{2}O_{4}S with a molecular weight of 368.4 g/mol. The structure features a thiazolidinone ring, which is known for its bioactive properties. The specific arrangement of functional groups within this compound contributes to its biological efficacy.

PropertyValue
Molecular FormulaC19H16N2O4SC_{19}H_{16}N_{2}O_{4}S
Molecular Weight368.4 g/mol
CAS Number878990-06-8

Synthesis

The synthesis of compound 1 typically involves multi-step organic reactions that integrate various functional groups to form the thiazolidinone framework. While specific synthetic routes may vary, common methods include condensation reactions and cyclization processes that yield the desired thiazolidinone structure.

Antimicrobial Properties

Research indicates that compound 1 exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Activity

Compound 1 has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic signaling pathways, leading to cell cycle arrest and subsequent cell death.

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect may be mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, compound 1 was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus and 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In studies involving MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, treatment with compound 1 resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with concentrations as low as 10 µM.

Q & A

Q. What synthetic routes are recommended for synthesizing 2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid, and what reaction conditions critically influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization reactions. For example, acid-promoted cyclization of thiadiazole derivatives with perchloric acid forms the thiazolidinone core (Scheme 2 in ). Key factors include:
  • Catalysts : Acidic conditions (e.g., HCl, H₂SO₄) for cyclization.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Temperature : Controlled heating (60–80°C) to avoid side reactions.
    Purity is enhanced via recrystallization in ethanol or methanol.

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of techniques ensures accurate characterization:
  • X-ray crystallography : Resolve crystal packing and stereochemistry using SHELX software (e.g., SHELXL for refinement).
  • Spectroscopy : ¹H/¹³C NMR for functional group analysis; IR for carbonyl (C=O) and thioxo (C=S) stretches.
  • Chromatography : RP-HPLC (C18 column, methanol-water mobile phase) to assess purity and lipophilicity.

Q. What in vitro models are appropriate for initial biological activity screening?

  • Methodological Answer : Standardized antifungal assays against Candida species (e.g., C. tropicalis, C. krusei) using broth microdilution (CLSI guidelines). Minimum inhibitory concentration (MIC) values are determined, with activity linked to substituent effects on the thiazolidinone ring.

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance enantiomeric purity?

  • Methodological Answer :
  • Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) in preparative HPLC.
  • Asymmetric catalysis : Employ chiral Lewis acids (e.g., Zn(II) complexes) during cyclization to favor specific enantiomers.
  • Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to isolate enantiopure crystals, validated via X-ray diffraction.

Q. What strategies resolve contradictions between computational lipophilicity (log P) predictions and experimental HPLC retention data?

  • Methodological Answer :
  • Parameter calibration : Correlate experimental log k (HPLC retention) with computational log P using QSAR models. Adjust for column-specific interactions (e.g., C18 hydrophobicity).
  • Mobile phase optimization : Vary methanol/water ratios to mimic partitioning behavior.
  • Validation : Cross-check with shake-flask log P measurements for key derivatives.

Q. How can structure-activity relationships (SAR) guide the design of bioactives?

  • Methodological Answer :
  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance antibacterial activity.
  • Bioisosteric replacement : Replace the acetic acid moiety with sulfonic acid to improve solubility without losing target affinity.
  • Docking studies : Use AutoDock Vina to predict binding to bacterial enoyl-ACP reductase (FabI), a common antimicrobial target.

Q. How do crystallographic data inform conformational stability under varying pH conditions?

  • Methodological Answer :
  • pH-dependent crystallography : Grow crystals in buffers (pH 4–9) and compare unit cell parameters via SHELXL refinement.
  • Hydrogen-bond analysis : Identify pH-sensitive interactions (e.g., protonation of carboxylate groups disrupting packing).

Data Analysis and Experimental Design

Q. What analytical techniques validate purity and stability in long-term storage?

  • Methodological Answer :
  • Stability-indicating assays : Accelerated degradation studies (40°C/75% RH for 6 months) analyzed via RP-HPLC.
  • Mass spectrometry : Monitor degradation products (e.g., hydrolysis of the thiazolidinone ring).

Q. How can computational docking elucidate interactions with biological targets?

  • Methodological Answer :
  • Target selection : Prioritize enzymes like COX-2 (anti-inflammatory) or β-lactamases (antibacterial).
  • Molecular dynamics : Simulate binding poses in Gaussian or GROMACS, focusing on hydrogen bonds with catalytic residues.

Contradiction Resolution

Q. Why do some derivatives show bioactivity despite poor computational binding scores?

  • Methodological Answer :
  • Off-target effects : Screen against alternative targets (e.g., kinases) via phosphoproteomics.
  • Metabolite activation : Test prodrug hypotheses (e.g., ester hydrolysis in vivo generating active metabolites).

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